![molecular formula C19H23N3O4S2 B2432692 N-{4-[1-(etanosulfonil)-5-(4-metilfenil)-4,5-dihidro-1H-pirazol-3-il]fenil}metanosulfonamida CAS No. 851780-74-0](/img/structure/B2432692.png)
N-{4-[1-(etanosulfonil)-5-(4-metilfenil)-4,5-dihidro-1H-pirazol-3-il]fenil}metanosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has drawn significant interest due to its unique chemical structure and potential applications in various scientific fields. This molecule belongs to the class of sulfonamides, which are known for their diverse biological activities and applications.
Aplicaciones Científicas De Investigación
N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide finds use in several scientific research domains:
Chemistry: : Serves as a building block for synthesizing more complex molecules.
Biology: : Acts as a potential inhibitor for certain enzymes due to its sulfonamide group.
Medicine: : Explored for its therapeutic potential in treating conditions such as cancer and bacterial infections.
Industry: : Used in the development of advanced materials and agrochemicals.
Mecanismo De Acción
Target of Action
CCG-28638, also known as N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide, primarily targets the Rho/SRF pathway . The Serum Response Factor (SRF) is a crucial transcription factor that plays a significant role in multiple biological processes in various cells .
Mode of Action
CCG-28638 interacts with its targets by inhibiting Rho/SRF-mediated transcriptional regulation . This compound modulates the mitochondrial functions . It has been observed that CCG-28638 treatment significantly reduces oxidative phosphorylation in a dose-dependent manner . It increases the glycolytic rate .
Biochemical Pathways
The primary biochemical pathway affected by CCG-28638 is the Rho/SRF pathway . The inhibition of this pathway by CCG-28638 leads to the downregulation of mitochondrial genes, resulting in the repression of mitochondrial oxidative phosphorylation and overall ATP reduction .
Result of Action
The molecular and cellular effects of CCG-28638’s action include a significant reduction in oxidative phosphorylation and an increase in the glycolytic rate . This leads to the downregulation of mitochondrial genes and the repression of mitochondrial oxidative phosphorylation, resulting in an overall reduction in ATP .
Action Environment
Environmental factors such as temperature, ph, and the presence of other molecules can potentially influence the action, efficacy, and stability of a compound
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves the following steps:
Formation of the Pyrazole Core: : The pyrazole core is synthesized through the reaction of a hydrazine derivative with a β-keto ester in a solvent such as ethanol under reflux conditions.
Introduction of the Methylphenyl Group: : The 4-methylphenyl group is introduced via electrophilic aromatic substitution.
Ethanesulfonylation: : The intermediate compound undergoes a sulfonylation reaction using ethanesulfonyl chloride in the presence of a base like triethylamine.
Methanesulfonamide Formation: : Finally, the desired methanesulfonamide functionality is introduced via reaction with methanesulfonyl chloride.
Industrial Production Methods
Industrial production methods involve scale-up processes using batch or continuous flow techniques to ensure consistent quality and yield. Optimized reaction conditions such as temperature, solvent choice, and reactant concentrations are critical to maximizing efficiency and minimizing by-products.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the pyrazole and phenyl rings, often using oxidizing agents like potassium permanganate.
Reduction: : Reduction reactions can modify the ethanesulfonyl and methanesulfonamide groups, employing reducing agents such as lithium aluminum hydride.
Substitution: : Various substitution reactions can occur at the phenyl and pyrazole rings, using halogenating agents like bromine or nucleophiles like ammonia.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, acidic medium, room temperature.
Reduction: : Lithium aluminum hydride, dry ether, reflux.
Substitution: : Bromine, dichloromethane, ambient temperature.
Major Products Formed
Oxidation: : Corresponding sulfone derivatives.
Reduction: : Alcohols or amines, depending on the site of reduction.
Substitution: : Halogenated or amino-substituted derivatives.
Comparación Con Compuestos Similares
Compared to other similar compounds, N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its specific structural features:
Sulfonamide Group: : Unlike many other sulfonamides, its structure offers enhanced stability and specificity for enzyme inhibition.
Pyrazole Core: : This core provides unique reactivity patterns and biological activities.
List of Similar Compounds
Sulfanilamide: : The parent compound in the sulfonamide class.
Sulfamethoxazole: : A widely used antibiotic.
Celecoxib: : A COX-2 inhibitor with anti-inflammatory properties.
This comprehensive look at N-{4-[1-(ethanesulfonyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide highlights its intriguing characteristics and potential across various scientific fields.
Propiedades
IUPAC Name |
N-[4-[2-ethylsulfonyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O4S2/c1-4-28(25,26)22-19(16-7-5-14(2)6-8-16)13-18(20-22)15-9-11-17(12-10-15)21-27(3,23)24/h5-12,19,21H,4,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWZGVDJUWFIIES-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1C(CC(=N1)C2=CC=C(C=C2)NS(=O)(=O)C)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(2,5-dimethylphenyl)-4-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2432609.png)
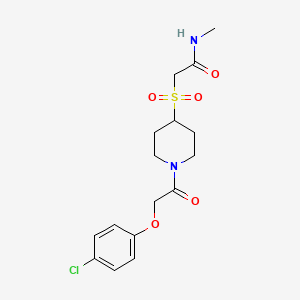
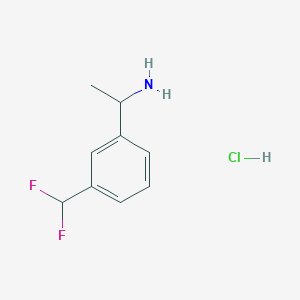
![2-((1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2432618.png)
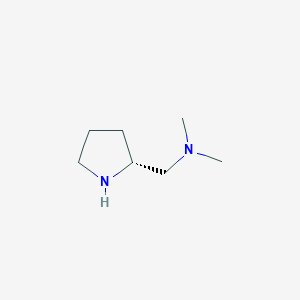
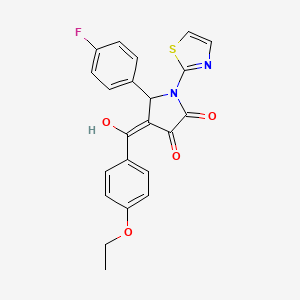
![7,7-Difluoro-2-azabicyclo[4.1.0]heptane 2,2,2-trifluoroacetate](/img/structure/B2432621.png)
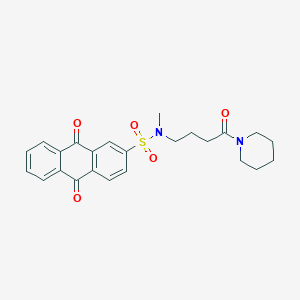
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2432624.png)
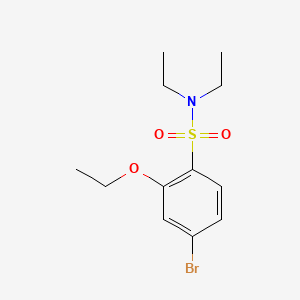
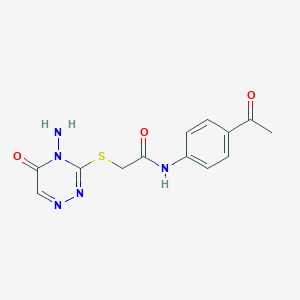
![2-{4-[(4-Methylidenecyclohexyl)sulfamoyl]phenoxy}acetamide](/img/structure/B2432628.png)
![1-(2H-1,3-benzodioxole-5-carbonyl)-3-[(furan-2-yl)methanesulfonyl]azetidine](/img/structure/B2432630.png)
![2-[4-(hydrazinecarbonyl)piperidin-1-yl]-N-(4-methoxyphenyl)pyridine-3-sulfonamide](/img/structure/B2432632.png)
